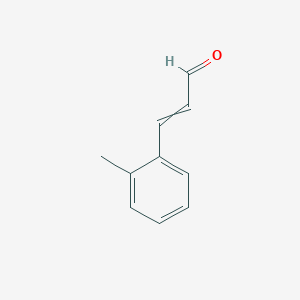

3-(o-Tolyl)acrylaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

4549-82-0 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

3-(2-methylphenyl)prop-2-enal |

InChI |

InChI=1S/C10H10O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-8H,1H3 |

InChI Key |

ZAUAFFKABKNGKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C=CC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches

Targeted Modification of the o-Tolyl Aromatic Ring System

The functionalization of the o-tolyl aromatic ring in 3-(o-tolyl)acrylaldehyde (B3195886) is a key strategy for synthesizing novel analogs with tailored electronic, steric, and pharmacological properties. The reactivity and regioselectivity of these modifications are governed by the interplay of the existing substituents: the activating, ortho,para-directing methyl group and the deactivating, meta-directing acrylaldehyde moiety. Methodologies for modifying this ring range from classical electrophilic aromatic substitution to modern transition metal-catalyzed C-H activation and cross-coupling reactions.

A significant approach involves the strategic synthesis from pre-functionalized precursors, where the desired substituent is already present on the tolyl ring before its coupling to the acrylaldehyde side chain. A prominent example is the palladium-catalyzed oxidative Heck reaction, which couples variously substituted arylboronic acids with acrolein. nih.govacs.org This method allows for the direct incorporation of a wide array of functional groups onto the aromatic core. Research has focused on optimizing these reaction conditions to achieve high yields and selectivity. nih.govacs.org

Another powerful technique is directed ortho-metalation (DoM). unm.eduresearchgate.netrsc.org This strategy typically requires the protection of the reactive aldehyde group, for example, as an acetal. The protected intermediate can then be treated with a strong organolithium base, which is directed by a substituent (like the methyl group or a more powerful directing group installed for this purpose) to selectively deprotonate an adjacent C-H bond. researchgate.netrsc.org The resulting aryllithium or aryl-metal species can be quenched with a variety of electrophiles, enabling the precise installation of new functional groups.

More recently, transition metal-catalyzed direct C-H functionalization has emerged as an efficient tool for arene modification, bypassing the need for pre-functionalized substrates. beilstein-journals.orgmdpi.comacs.org These reactions, often employing palladium, rhodium, or ruthenium catalysts, can activate specific C-H bonds on the tolyl ring for subsequent coupling with other molecules. nih.govscielo.br The regioselectivity is controlled by the catalyst, ligands, and the electronic and steric environment of the substrate's C-H bonds. nih.govscielo.br

The following data tables present findings from studies on related cinnamaldehyde (B126680) derivatives, which are instructive for the targeted modification of the this compound scaffold.

Table 1: Optimization of Oxidative Heck Reaction for Cinnamaldehyde Synthesis

This table, adapted from a study on the synthesis of (E)-3-(p-Tolyl)acrylaldehyde, illustrates the optimization of key reaction parameters for the palladium-catalyzed coupling of p-tolylboronic acid and acrolein. nih.govacs.org These findings provide a valuable starting point for the synthesis of functionalized this compound derivatives from corresponding substituted o-tolylboronic acids.

| Entry | Catalyst System | Reoxidant | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ / dmphen | p-Benzoquinone | Acetonitrile | 58 | nih.govacs.org |

| 2 | Pd(OAc)₂ / dmphen | Air | Acetonitrile | 14 | nih.govacs.org |

| 3 | Pd(OAc)₂ / P(o-tol)₃ | p-Benzoquinone | Acetonitrile | <5 | nih.gov |

| 4 | Pd(OAc)₂ / dmphen | p-Benzoquinone | Methanol | 20 | nih.gov |

| 5 | Pd(OAc)₂ / dmphen | p-Benzoquinone | THF | 34 | nih.gov |

Table 2: Substrate Scope of Heck Reaction with Crotonaldehyde (B89634)

The Heck reaction of aryl halides with crotonaldehyde provides an alternative route to β-methyl-substituted cinnamaldehydes. thieme-connect.com The data below, derived from studies reacting various aryl halides with crotonaldehyde, demonstrates the influence of steric hindrance and electronic effects on the aromatic ring, offering insights into potential modifications of the o-tolyl system. thieme-connect.com

| Entry | Aryl Halide | Comment | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Iodobenzene | - | 85 | thieme-connect.com |

| 2 | 1-Iodo-4-methylbenzene | Electron-donating group | 92 | thieme-connect.com |

| 3 | 1-Iodo-2-methylbenzene | ortho-substituent (steric hindrance) | 72 | thieme-connect.com |

| 4 | 2-Iodo-1,3-dimethylbenzene | Di-ortho-substituent (steric hindrance) | <5 | thieme-connect.com |

| 5 | 1-Iodo-4-methoxybenzene | Strong electron-donating group | 96 | thieme-connect.com |

| 6 | 1-Iodo-4-fluorobenzene | Mild electron-withdrawing group | 63 | thieme-connect.com |

| 7 | 1-Bromo-4-nitrobenzene | Strong electron-withdrawing group | <5 | thieme-connect.com |

These methodologies collectively provide a versatile toolbox for the rational design and synthesis of this compound derivatives. The choice of strategy depends on the desired substitution pattern, the availability of starting materials, and the required tolerance of other functional groups within the molecule.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reactivity of the α,β-Unsaturated Carbonyl System

The conjugated system in 3-(o-tolyl)acrylaldehyde (B3195886), comprising a carbon-carbon double bond and a carbonyl group, creates distinct regions of electron deficiency and density. The carbonyl carbon is electrophilic, while the β-carbon is susceptible to nucleophilic attack, particularly in Michael additions. The oxygen atom, with its lone pairs, can act as a nucleophile or a Brønsted-Lowry base.

Detailed Studies of Michael Addition Reactions and Adduct Formation

The Michael addition, a cornerstone of carbon-carbon bond formation, has been explored with substrates like this compound. In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. A general mechanism for the amine-catalyzed Baylis-Hillman reaction, which involves a Michael-type addition, begins with the nucleophilic attack of a tertiary amine on the activated alkene to form a zwitterionic enolate. ijariie.com This intermediate then attacks an electrophile, such as an aldehyde. ijariie.com

For instance, the reaction of methyl-2-(hydroxyl(o-tolyl))methylacrylate, a derivative of a Baylis-Hillman adduct, can be used to prepare (Z)-methyl-2-(bromomethyl)-3-o-tolylacrylate. ijariie.com This highlights the utility of adducts formed from the this compound scaffold as intermediates in the synthesis of more complex molecules. ijariie.com

Table 1: Exemplary Michael Addition Derived Product

| Reactant | Product | Reference |

| methyl-2-(hydroxyl(o-tolyl))methylacrylate | (Z)-methyl-2-(bromomethyl)-3-o-tolylacrylate | ijariie.com |

Investigations into Iminium and Dienamine Catalysis with Pyrrolidine-Type Organocatalysts

Organocatalysis, particularly using pyrrolidine-type catalysts, has emerged as a powerful tool for asymmetric synthesis. au.dk In the context of α,β-unsaturated aldehydes like this compound, these catalysts can activate the substrate through the formation of iminium or dienamine intermediates.

Iminium catalysis involves the reaction of the aldehyde with a secondary amine catalyst to form a positively charged iminium ion. This activation lowers the LUMO of the conjugated system, enhancing its electrophilicity and facilitating reactions with nucleophiles.

Dienamine catalysis, on the other hand, involves the deprotonation of the α-proton of the iminium ion to form a nucleophilic dienamine. This intermediate can then react with various electrophiles. Theoretical studies using DFT (Density Functional Theory) have been employed to understand the stereoselectivity of reactions catalyzed by proline and its derivatives, highlighting the importance of the orientation of the enamine with respect to the carboxylic acid group. nih.govacs.org

Cycloaddition Reactions and Annulation Strategies

The conjugated π-system of this compound makes it an excellent substrate for cycloaddition reactions, which are powerful methods for constructing cyclic structures. uomustansiriyah.edu.iqlibretexts.org

N-Heterocyclic Carbene (NHC)-Catalyzed [4+2] Cycloaddition Reactions

N-Heterocyclic carbenes (NHCs) have proven to be versatile catalysts for a variety of transformations, including [4+2] cycloaddition or annulation reactions. nih.gov In a typical catalytic cycle involving an α,β-unsaturated aldehyde like 3-(p-tolyl)acrylaldehyde (a close analog of the ortho-isomer), the NHC first adds to the aldehyde to form a Breslow intermediate. researchgate.netnih.gov This intermediate can then be oxidized to an acyl azolium, which upon deprotonation forms an enolate. nih.gov This enolate can then act as a four-atom component in a [4+2] cycloaddition with a suitable two-atom component. researchgate.netnih.govresearchgate.netresearchgate.net

A theoretical study on the NHC-catalyzed [4+2] cycloaddition between (E)-3-(p-tolyl)acrylaldehyde and phenyl-3-(trimethylsilyl)prop-2-en-1-one detailed a five-step catalytic cycle. researchgate.netnih.gov This study identified the formation of the enolate intermediate as the rate-determining step and the [4+2] cycloaddition as the stereoselectivity-determining step. researchgate.netresearchgate.net

Table 2: Key Intermediates in NHC-Catalyzed [4+2] Cycloaddition

| Intermediate | Role in Catalytic Cycle | Reference |

| Breslow Intermediate | Formed from the addition of NHC to the aldehyde | researchgate.netnih.gov |

| Acyl Azolium | Formed by oxidation of the Breslow intermediate | nih.gov |

| Enolate | Acts as the 4π component in the cycloaddition | nih.govresearchgate.netnih.gov |

Exploration of Other Pericyclic Reactions Involving the Acrylaldehyde Scaffold

The this compound scaffold can participate in other pericyclic reactions beyond the NHC-catalyzed cycloadditions. Electrocyclic reactions, which involve the intramolecular formation of a ring, are one such class of reactions. uomustansiriyah.edu.iqmasterorganicchemistry.com For instance, derivatives of this compound, such as 5-(arylethenyl)oxazoles, can undergo photochemical electrocyclization to form naphthoxazole derivatives. researchgate.net This transformation involves the formation of a new σ-bond at the ends of a conjugated system. uomustansiriyah.edu.iqresearchgate.net

Sigmatropic rearrangements, where a σ-bond migrates across a π-system, are another type of pericyclic reaction. msu.edu While specific examples involving this compound are not prevalent in the searched literature, the underlying conjugated diene-like structure suggests its potential to participate in such rearrangements under appropriate conditions.

Palladium-Catalyzed Transformations and Cross-Coupling Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. The combination of Pd(OAc)₂ and P(o-tolyl)₃ is a well-known catalytic system for various transformations, including the Heck reaction and Suzuki-Miyaura coupling. nih.govnih.govmdpi.com The P(o-tolyl)₃ ligand is crucial, and its reaction with Pd(OAc)₂ can form a stable palladacycle, which is a highly active precatalyst. nih.gov

This catalytic system has been successfully employed for the cross-coupling of arylboronic acids with various substrates. mdpi.com For example, it has been used in the derivatization of protected 3-iodo-L-tyrosine under biphasic conditions. mdpi.com Furthermore, PdCl₂[P(o-tolyl)₃]₂ has been used to catalyze the reaction of (diethylamino)tributyltin with aryl bromides to form N,N-diethylaniline derivatives. researchgate.net

While direct palladium-catalyzed transformations of the aldehyde group in this compound are less common, the aryl ring and the alkene moiety provide handles for various palladium-catalyzed cross-coupling reactions, allowing for further functionalization of the molecule.

Advanced Redox Chemistry and Specific Reductions/Oxidations in a Research Context

The redox chemistry of this compound is a subject of significant research interest, primarily due to the presence of two reducible functional groups: the α,β-unsaturated carbon-carbon double bond and the aldehyde carbonyl group. The selective transformation of one group while leaving the other intact is a key challenge and a focus of advanced redox methodologies.

Specific Reductions:

The controlled reduction of this compound and its analogs is crucial for the synthesis of various chemical intermediates. Research has focused on chemoselective hydrogenation, targeting either the C=C bond to yield the saturated aldehyde or the C=O group to produce the corresponding cinnamyl-type alcohol.

One of the primary challenges in the hydrogenation of α,β-unsaturated aldehydes is achieving high selectivity for the desired product, either the unsaturated alcohol or the saturated aldehyde. researchgate.net The selective hydrogenation of the C=O group is particularly difficult because the reduction of the C=C bond is thermodynamically more favorable. rsc.org Research on the closely related 3-(p-tolyl)acrylaldehyde has shown that catalyst design is critical for controlling selectivity. rsc.org For instance, studies using platinum nanoparticles supported on mesoporous Al2O3 have demonstrated that modifying the catalyst with amino acids, such as aspartic acid, can significantly enhance selectivity towards the unsaturated alcohol (3-(p-tolyl)propenol). rsc.org The steric and electronic effects of the modifier are thought to play a cooperative role in promoting the adsorption of the substrate via the C=O group to the catalyst surface. rsc.org

A summary of catalyst performance in the selective hydrogenation of the related compound 3-(p-tolyl)acrylaldehyde is presented below, illustrating the impact of catalyst modification on product selectivity.

| Catalyst | Conversion (%) | Selectivity to Unsaturated Alcohol (%) | Selectivity to Saturated Aldehyde (%) | Selectivity to Saturated Alcohol (%) |

|---|---|---|---|---|

| Pt/n-Al₂O₃ | 99.9 | 14.8 | 1.5 | 83.7 |

| Pt-la/n-Al₂O₃ (Aspartic Acid Modified) | 99.9 | 83.1 | 1.2 | 15.7 |

| Pt/mesoporous-Al₂O₃ | 99.9 | 10.3 | 2.1 | 87.6 |

| Pt-la/mesoporous-Al₂O₃ (Aspartic Acid Modified) | 99.9 | 94.2 | 1.1 | 4.7 |

Data derived from studies on 3-(p-tolyl)acrylaldehyde hydrogenation. rsc.org

Another important reduction reaction is reductive amination . In this reaction, the aldehyde functionality is converted into an amine. For this compound, this has been achieved using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in the presence of an amine and acetic acid. universiteitleiden.nl This method is a mild and efficient way to form a C-N bond by reducing the intermediate iminium ion formed between the aldehyde and the amine, leaving the C=C double bond intact. universiteitleiden.nl A study reported the reaction of this compound with a bicyclic amine, which proceeded cleanly to afford the desired N-alkenyl-substituted product in good yield. universiteitleiden.nl

Specific Oxidations in a Research Context:

While the specific oxidation of this compound itself is not extensively detailed in the provided context, the synthesis of related unsaturated aldehydes often involves the oxidation of the corresponding alcohol. Advanced oxidation methods utilizing hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), are employed for these transformations. rsc.org These reagents are known for their mild reaction conditions and high selectivity in converting primary alcohols to aldehydes without affecting other sensitive functional groups like double bonds. rsc.org The use of such modern oxidizing agents is a key strategy in the synthesis of complex molecules containing the acrylaldehyde moiety.

Mechanistic Investigations:

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have provided insights into the reactivity of tolylacrylaldehyde derivatives. For instance, in N-heterocyclic carbene (NHC)-catalyzed reactions involving (E)-3-(p-tolyl)acrylaldehyde, the catalytic cycle is initiated by the coupling of the NHC catalyst with the aldehyde. researchgate.netresearchgate.net This leads to the formation of key intermediates such as the Breslow intermediate and the subsequent enolate intermediate, which are central to the catalytic transformation. researchgate.netresearchgate.net These investigations highlight how the electronic properties of the aldehyde group are modulated by the catalyst to facilitate complex bond formations. researchgate.net

Spectroscopic and Advanced Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For 3-(o-Tolyl)acrylaldehyde (B3195886), both proton (¹H) and carbon-13 (¹³C) NMR studies provide invaluable data on its stereochemistry and electronic environment. Research indicates that cinnamaldehyde (B126680) and its derivatives predominantly exist in solution as the trans isomer. researchgate.net Theoretical calculations and NMR data consistently show that the most stable conformation features a trans orientation of the carbonyl group relative to the vinyl double bond, known as the s-trans conformer. researchgate.net

The ¹H NMR spectrum of (E)-3-(o-Tolyl)acrylaldehyde provides definitive evidence for its stereochemistry and a detailed map of its proton environments. The (E) configuration, or trans isomerism, across the double bond is confirmed by the large coupling constant observed between the two vinylic protons. rsc.org A coupling constant of 15.9 Hz is characteristic of a dihedral angle of ~180°, which is found in the trans arrangement. rsc.orgrsc.org

The spectrum displays distinct signals for each type of proton. The aldehydic proton appears as a doublet at the most downfield chemical shift due to the strong deshielding effect of the adjacent carbonyl group. The vinylic protons appear as a doublet and a doublet of doublets in the olefinic region of the spectrum. The aromatic protons of the tolyl group resonate as a multiplet, and the methyl protons give rise to a sharp singlet. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

|---|---|---|---|---|

| 9.73 | d | 7.7 | Aldehyde (CHO) | rsc.org |

| 7.78 | d | 15.9 | Vinylic (Ar-CH=) | rsc.org |

| 7.62–7.56 | m | - | Aromatic (Ar-H) | rsc.org |

| 7.33 | m | - | Aromatic (Ar-H) | rsc.org |

| 7.26 | m | - | Aromatic (Ar-H) | rsc.org |

| 6.74 | dd | 15.9, 7.7 | Vinylic (=CH-CHO) | rsc.org |

| 2.45 | s | - | Methyl (CH₃) | rsc.org |

Complementing the proton data, the ¹³C NMR spectrum provides a complete picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the unambiguous assignment of the entire framework. rsc.org

The carbonyl carbon of the aldehyde group is easily identified by its characteristic downfield chemical shift (around 194.02 ppm). The carbons of the vinyl group and the aromatic ring appear in the intermediate region of the spectrum, while the aliphatic methyl carbon resonates at the most upfield position. rsc.org

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 194.02 | Carbonyl (C=O) | rsc.org |

| 151.01 | Vinylic (Ar-CH=) | rsc.org |

| 138.80 | Aromatic (C-CH₃) | rsc.org |

| 133.43 | Aromatic (C-CH=) | rsc.org |

| 131.52 | Aromatic (CH) | rsc.org |

| 130.82 | Aromatic (CH) | rsc.org |

| 129.54 | Vinylic (=CH-CHO) | rsc.org |

| 126.62 | Aromatic (CH) | rsc.org |

| 126.54 | Aromatic (CH) | rsc.org |

| 19.85 | Methyl (CH₃) | rsc.org |

1H NMR Studies for Stereochemical Assignment and Proton Environment Analysis

X-ray Crystallography for Solid-State Molecular Structure Determination (Applicable to related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound itself is not detailed in the reviewed literature, the technique has been successfully applied to numerous closely related cinnamaldehyde derivatives. These studies demonstrate the power of X-ray diffraction in establishing bond lengths, bond angles, and intermolecular interactions for this class of compounds.

For example, the crystal structure of a copper(I) coordination compound featuring a cinnamaldehyde derivative was analyzed using X-ray diffraction. acs.org This analysis was crucial in observing a photoinduced [2+2] dimerization reaction that occurred via a single-crystal to single-crystal transformation. acs.org Similarly, X-ray crystallography has been used to confirm the structure of various Schiff base derivatives of cinnamaldehyde, providing clear evidence of their molecular geometry and coordination modes in metal complexes. researchgate.net The analysis of nanosheets formed from self-assembled cinnamaldehyde derivatives by X-ray diffraction (XRD) has also been reported. bohrium.com These examples underscore the utility of X-ray crystallography for the unambiguous structural characterization of solid-state materials derived from or related to this compound.

Advanced Mass Spectrometry for Reaction Monitoring and Complex Product Characterization

Advanced mass spectrometry (MS) techniques are indispensable for analyzing the reactivity of α,β-unsaturated aldehydes like this compound. These methods are highly sensitive and specific, making them ideal for monitoring reaction progress and identifying complex products.

For reaction monitoring, techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to observe reaction intermediates in real-time. researchgate.net One study demonstrated the use of ESI-MS to track the kinetics of an enantioselective reaction involving an α,β-unsaturated aldehyde, allowing for the direct detection of key iminium intermediates formed between the catalyst and the reactant. researchgate.net This capability provides deep mechanistic insight that is difficult to obtain by other means.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. acs.org DFT calculations can elucidate reaction mechanisms, predict stereochemical outcomes, and analyze the frontier molecular orbitals that govern reactivity.

DFT calculations are instrumental in mapping out the potential energy surface of a reaction, identifying intermediates and the geometries of transition states. In the case of the NHC-catalyzed cycloaddition of (E)-3-(p-tolyl)acrylaldehyde, the catalytic cycle was found to proceed through five key steps:

Coupling of the NHC catalyst with the acrylaldehyde.

Formation of a Breslow intermediate.

Generation of an enolate intermediate.

The formal [4+2] cycloaddition to form the C-C bond.

Regeneration of the NHC catalyst. researchgate.netnih.gov

A critical finding from this study was the identification of the rate-determining step, which was the formation of the enolate intermediate, with a calculated energy barrier of approximately 19.48 kcal/mol. researchgate.netresearchgate.net The geometries of all intermediates and transition states were optimized, providing a detailed atomistic picture of the reaction pathway. For 3-(o-Tolyl)acrylaldehyde (B3195886), the steric hindrance from the ortho-methyl group would likely influence the transition state geometries and potentially alter the energy barriers of the reaction steps compared to the para-isomer.

One of the most powerful applications of DFT in organic chemistry is the rationalization of stereoselectivity and regioselectivity. In the study of (E)-3-(p-tolyl)acrylaldehyde, the [4+2] cycloaddition was identified as the stereoselectivity-determining step. researchgate.netresearchgate.net The calculations explored the formation of four possible stereoisomers (RR, RS, SR, and SS) and determined that the RS configuration was the most favorable. researchgate.net

The origin of this preference was investigated using distortion-interaction analysis, which dissects the energy of the transition state into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. Such analysis for this compound would be crucial to predict how the position of the methyl group impacts the facial selectivity of reactions.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. researchgate.netmasterorganicchemistry.com The energy and symmetry of these orbitals dictate how a molecule will interact with other reactants. In a typical reaction, the HOMO of the nucleophile interacts with the LUMO of the electrophile. masterorganicchemistry.com

For α,β-unsaturated aldehydes like this compound, the HOMO is generally associated with the π-system, while the LUMO is the π* anti-bonding orbital. reddit.com The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity. researchgate.net DFT calculations can accurately predict the energies and spatial distributions of these orbitals. For instance, in related systems, the HOMO-LUMO gap has been used to explain the reactivity and stability of molecules. researchgate.net A conceptual DFT analysis was used in the study of the p-tolyl isomer to confirm the role of the NHC catalyst as a Lewis base. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Cinnamaldehyde (B126680) Derivatives (Note: Data for illustrative purposes based on general principles and related compounds, as specific data for this compound is not available in the cited literature.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Cinnamaldehyde | -6.5 | -1.8 | 4.7 |

| 3-(p-Tolyl)acrylaldehyde | -6.3 | -1.7 | 4.6 |

| This compound (Estimated) | -6.4 | -1.75 | 4.65 |

Analysis of Stereoselectivity and Regioselectivity Origins

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comuwo.ca This technique is particularly useful for exploring the conformational landscape of flexible molecules and understanding the influence of the solvent environment. researchgate.netmdpi.com

For this compound, which has a rotatable bond between the phenyl ring and the acrylaldehyde moiety, MD simulations could map out the preferred conformations in different solvents. The simulations would reveal the energetic favorability of planar versus non-planar structures and how intramolecular interactions (like those involving the ortho-methyl group) and intermolecular interactions with solvent molecules influence the conformational equilibrium. mdpi.com Such simulations can also provide insights into how the molecule interacts with biological macromolecules, such as enzymes, by modeling the dynamic process of binding. mdpi.com

Chemometric Approaches for Chemical Reactivity Prediction

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. acs.org In the context of reactivity prediction, quantitative structure-activity relationship (QSAR) models can be developed. These models correlate the chemical structure of a series of compounds with their observed reactivity.

For a series of substituted cinnamaldehydes, including this compound, a chemometric approach could be used to build a model that predicts their reactivity in a specific reaction based on calculated molecular descriptors. These descriptors can include electronic properties (like HOMO/LUMO energies, atomic charges), steric parameters, and topological indices. Such a model would allow for the rapid screening of new derivatives with desired reactivity profiles without the need for extensive experimental work or computationally intensive DFT calculations for each new compound.

Advanced Applications in Chemical Research and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The distinct electronic properties of 3-(o-tolyl)acrylaldehyde (B3195886), arising from its conjugated π-system, render it an important building block for the synthesis of more complex molecules. It serves as a linchpin in assembling diverse molecular scaffolds through a variety of chemical transformations.

Synthesis of Heterocyclic Scaffolds (e.g., Oxazoles, Pyrazoles)

Heterocyclic compounds are foundational to medicinal chemistry and materials science. This compound provides a direct route to several important heterocyclic cores, most notably oxazoles and pyrazoles.

Oxazole (B20620) Synthesis: The van Leusen oxazole synthesis is a powerful method for creating the oxazole ring system from aldehydes. mdpi.comnih.gov This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. Specifically, this compound can be reacted with TosMIC in the presence of a base to form 5-(o-tolylethenyl)oxazole. researchgate.net This transformation highlights the aldehyde's role as a direct precursor to substituted oxazoles, which are significant motifs in biologically active compounds. nih.govresearchgate.netsemanticscholar.org

Pyrazole Synthesis: Pyrazoles and their derivatives are readily synthesized through the condensation reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) and its derivatives. metu.edu.trmdpi.comresearchgate.net This reaction is a cornerstone of heterocyclic chemistry. This compound, as a classic α,β-unsaturated aldehyde, can react with hydrazine to undergo a cyclocondensation reaction, typically yielding a pyrazoline intermediate which can then aromatize to the corresponding pyrazole. researchgate.netbeilstein-journals.org The reaction is robust and allows for the introduction of various substituents, making it a key strategy for creating libraries of pyrazole-based compounds for drug discovery and other applications. mdpi.comorganic-chemistry.org An iodine-mediated, metal-free one-pot protocol has been developed for the regioselective synthesis of pyrazoles from α,β-unsaturated aldehydes and hydrazine salts, which is applicable to substrates like this compound. organic-chemistry.org

| Heterocycle | General Reaction Type | Key Reagent for this compound | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Oxazole | Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC) | 5-(o-tolylethenyl)oxazole | researchgate.net |

| Pyrazole | Cyclocondensation | Hydrazine or Hydrazine derivatives | 3-(o-Tolyl)pyrazole (or substituted derivatives) | metu.edu.trmdpi.comorganic-chemistry.org |

Precursor for Other Advanced Building Blocks and Synthons

Beyond direct cyclizations, this compound is a precursor for a range of other valuable synthetic intermediates, or "synthons." Its functional groups can be selectively modified to generate new building blocks with tailored reactivity.

For instance, it serves as a starting material for the synthesis of more complex molecules used in biochemical research. nih.gov One notable example is its use in the synthesis of (R)-4-ethyl-3-(o-tolyl)hexanal through an aminocatalyzed reaction. tesisenred.net Furthermore, derivatives such as 3-chloro-3-(o-tolyl)acrylaldehyde can be transformed into 3-mercapto-3-(o-tolyl)acrylaldehyde, introducing a thiol group that opens up new avenues for further chemical modification. researchgate.net These transformations underscore the compound's role as a versatile platform for generating advanced building blocks for multi-step syntheses. nih.govsigmaaldrich.com

Contributions to Catalyst Development and Organocatalysis Research

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of modern organic synthesis. The α,β-unsaturated aldehyde moiety is a canonical substrate in this field, and this compound has been employed in the development and study of these catalytic systems.

Applications in Iminium and Enamine Organocatalysis

Secondary amine catalysts, such as proline and its derivatives, react reversibly with α,β-unsaturated aldehydes to form reactive intermediates. acs.org

Iminium Catalysis: The reaction of this compound with a chiral secondary amine catalyst generates a transient iminium ion. This activation mode lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, enhancing the electrophilicity of the β-carbon and facilitating stereoselective conjugate addition reactions. tesisenred.netrsc.org This strategy has been applied to the enantioselective alkylation of α,β-unsaturated aldehydes. tesisenred.net

Enamine & Dienamine Catalysis: Alternatively, the formation of an enamine or a dienamine intermediate can occur, which reverses the substrate's polarity (umpolung). semanticscholar.org This makes the α- or γ-positions nucleophilic, enabling reactions with various electrophiles. semanticscholar.org Asymmetric organocatalytic cascade reactions, which build molecular complexity in a single pot, often utilize α,β-unsaturated aldehydes as key components, proceeding through sequential iminium and enamine activation cycles. d-nb.infonih.gov

| Catalysis Mode | Intermediate | Effect on Substrate | Typical Reaction | Reference |

|---|---|---|---|---|

| Iminium | Iminium Ion | Activates β-position for nucleophilic attack | Conjugate Addition / Michael Addition | tesisenred.netrsc.org |

| Dienamine | Dienamine | Makes γ-position nucleophilic | Reaction with electrophiles at the γ-position | semanticscholar.org |

Utility in N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) are a class of organocatalysts renowned for their ability to induce umpolung reactivity in aldehydes. rsc.orgbeilstein-journals.org When an NHC reacts with an aldehyde, it forms a nucleophilic acyl anion equivalent known as the Breslow intermediate.

Theoretical and experimental studies have been conducted on the NHC-catalyzed [4+2] annulation (cycloaddition) reaction between (E)-3-(p-tolyl)acrylaldehyde and other reactants. researchgate.netresearchgate.net Given the close structural and electronic similarity, these findings are highly relevant to the o-tolyl isomer. In this process, the NHC catalyst converts the aldehyde into a homoenolate equivalent, which then acts as a four-carbon building block in a cycloaddition reaction. researchgate.netnih.gov This methodology provides a powerful route to highly functionalized six-membered rings, which are common motifs in natural products and pharmaceuticals.

Precursors for Polymeric Materials and Advanced Chemical Systems

The conjugated double bond and the aldehyde group make this compound a potential monomer for the synthesis of functional polymers. The reactivity of α,β-unsaturated carbonyls makes them prone to polymerization. wikipedia.org

While the direct, large-scale polymerization of this compound is not extensively documented, its structure is amenable to modern polymerization techniques. For example, acyclic diene metathesis (ADMET) polymerization has been successfully used to create polymers from monomers containing α,β-unsaturated aldehyde functionalities. researchgate.net This suggests that a diene derivative of this compound could be incorporated into a polymer backbone using ruthenium-based metathesis catalysts, which are known to tolerate the aldehyde group. researchgate.net

The resulting polymers would feature the tolyl group and a reactive aldehyde pendant group at regular intervals along the polymer chain. These aldehyde groups could then be used for post-polymerization modification, allowing for the covalent attachment of other molecules, cross-linking of the polymer chains to form thermosets, or the synthesis of advanced materials like polymer networks (e.g., polyesters, polyurethanes) after reduction of the aldehyde to an alcohol. researchgate.net This positions this compound as a precursor for creating advanced, functional materials with tailored properties.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways

The chemical industry's shift towards green chemistry principles is a primary driver for innovation in synthetic organic chemistry. um-palembang.ac.id For 3-(o-Tolyl)acrylaldehyde (B3195886), this translates into developing methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Key Research Thrusts:

Catalytic over Stoichiometric Reagents: A major goal is to replace classical stoichiometric reactions, which generate significant waste, with catalytic alternatives. um-palembang.ac.id For instance, the development of palladium-catalyzed oxidative Heck reactions provides a more atom-economical, one-step method to synthesize cinnamaldehyde (B126680) derivatives from various arylboronic acids and acrolein. acs.orgnih.gov This approach avoids the stoichiometric heavy metal salts used in older methods. nih.gov

Renewable Feedstocks: Research is exploring the use of renewable resources to produce key chemical intermediates. For example, processes are being developed for the conversion of glycerol, a byproduct of biodiesel production, into acrolein, a precursor for acrylic acid and potentially for substituted acrylaldehydes. researchgate.net

Environmentally Benign Solvents and Conditions: Future syntheses will increasingly focus on using non-hazardous solvents or solvent-free conditions. um-palembang.ac.id The development of transition metal- and base-free protocols, such as an iodine-promoted synthesis of isoquinolones from o-alkynylaldehydes, exemplifies this trend toward greener and more atom-economical processes. rsc.org

Research Findings on Sustainable Synthesis Approaches

| Synthetic Strategy | Precursors | Catalyst/Reagent | Key Advantages |

| Oxidative Heck Reaction | Acrolein, Arylboronic Acids | Palladium(II) complexes | Good to excellent yields in a single step, mild and base-free conditions. acs.orgnih.gov |

| Rhodium-Catalyzed Cycloaddition | Vinyl Aziridines, Dienes | Rhodium(I) complexes | High atom economy, synthesis of complex nitrogen-containing heterocycles. nih.gov |

| Tandem Carboxylation | Styrenes, CO2 | Copper catalysts | Utilization of CO2 as a C1 source for producing cinnamic acid derivatives. beilstein-journals.org |

| Glycerol Oxidehydration | Glycerol | Mo-V-O based catalysts | Potential for producing acrylic acid and its precursors from a renewable feedstock. researchgate.net |

Exploration of Novel Reactivity Patterns and Catalytic Cycles in Complex Media

Understanding and controlling the reactivity of α,β-unsaturated aldehydes like this compound is fundamental to discovering new applications. Modern research delves into its behavior in complex environments and under the influence of novel catalysts to uncover new synthetic possibilities.

Key Research Thrusts:

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts. Theoretical studies, such as those using Density Functional Theory (DFT), are being employed to scrutinize the mechanisms of NHC-catalyzed reactions, like the [4+2] cycloaddition between (E)-3-(p-tolyl)acrylaldehyde and other reactants. nih.gov These investigations help in understanding the catalytic cycle, including the formation of key intermediates like the Breslow and enolate intermediates, and in predicting stereoselectivity. nih.gov

Cooperative Catalysis: The synergistic interplay between multiple catalysts in a single pot is a growing area of interest. tdx.cat This can involve metal-ligand or metal-metal cooperativity to achieve transformations not possible with a single catalytic system. acs.org For example, rhodium(III)-catalyzed decarboxylative coupling reactions utilize carboxylic acids as traceless activating groups to form substituted pyridines from α,β-unsaturated oximes and acrylic acids. acs.org

Reactivity in Biological Mimics: Exploring the reactions of this compound in complex, aqueous, or micellar media that mimic biological environments can provide insights into its potential bioactivity and metabolic pathways. The reactivity of α,β-unsaturated carbonyls with biological nucleophiles like thiols is a key area of study. nih.gov

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and control over reaction parameters. numberanalytics.commdpi.com Its integration into the synthesis of fine chemicals like this compound is a prominent future trend.

Key Research Thrusts:

High-Throughput Optimization: Automated flow chemistry systems enable rapid screening of reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time), significantly accelerating the optimization process. numberanalytics.commdpi.com

Enhanced Safety and Scalability: Conducting reactions in continuous flow minimizes the volume of hazardous materials at any given time and offers superior heat transfer, making processes safer, especially for exothermic reactions. mdpi.com This technology is readily scalable from laboratory research to industrial production. numberanalytics.com

Novel Reaction Pathways: The precise control offered by flow reactors can enable reactions that are difficult or impossible to control in batch mode. mdpi.com This includes photochemical and electrochemical syntheses, where consistent light penetration or electrode surface interaction is crucial. uniqsis.comvapourtec.com For example, automated parallel synthesis has been used to create libraries of chalcone-based derivatives, which are structurally related to cinnamaldehydes. mdpi.com

Advantages of Flow Chemistry in Chemical Synthesis

| Feature | Description | Benefit for this compound Synthesis |

| Enhanced Heat & Mass Transfer | Small reactor dimensions lead to efficient transfer of heat and reagents. | Better control over exothermic reactions, improved yields, and higher selectivity. mdpi.com |

| Precise Reaction Control | Accurate manipulation of temperature, pressure, and residence time. | Enables fine-tuning of reaction outcomes and access to sensitive intermediates. uniqsis.com |

| Increased Safety | Small reaction volumes minimize risks associated with hazardous reagents or unstable intermediates. | Safer handling of reactive compounds and energetic processes. numberanalytics.commdpi.com |

| Scalability | Production is scaled by running the system for longer periods or by parallelization ("scaling-out"). | Seamless transition from laboratory-scale discovery to industrial-scale manufacturing. numberanalytics.com |

| Automation Integration | Can be coupled with automated systems for high-throughput screening and optimization. | Rapid discovery of optimal synthetic routes and conditions. numberanalytics.comvapourtec.com |

Advanced Computational Methodologies for Predictive Chemical Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes in silico. tudelft.nl This predictive power accelerates the design and discovery of new compounds and processes related to this compound.

Key Research Thrusts:

Predictive Reactivity and Selectivity: Quantum mechanical methods like Density Functional Theory (DFT) are used to model reaction mechanisms in detail. nih.govtudelft.nl This allows researchers to understand the origins of stereoselectivity in asymmetric catalysis and to predict how changes in catalyst or substrate structure will affect the outcome. nih.gov

Quantitative Structure-Activity Relationships (QSAR): QSAR models establish a mathematical relationship between chemical structure and a specific property, such as biological activity or toxicity. researchgate.netresearchgate.net For α,β-unsaturated aldehydes, QSAR models have been developed to predict properties like genotoxicity based on molecular structure, helping to prioritize safer compounds early in the design phase. researchgate.netresearchgate.net

In Silico Screening: Computational tools enable the virtual screening of large libraries of potential catalysts or substrate variations. This pre-screening process can identify the most promising candidates for experimental synthesis, saving significant time and resources. nih.gov Spectroscopic and computational methods are used to predict and analyze the reactivity of α,β-unsaturated carbonyls with nucleophiles like thiols. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(o-Tolyl)acrylaldehyde, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via oxidation of allylic alcohols. For example, (E)-3-phenyl-3-(p-tolyl)prop-2-en-1-ol can be oxidized using MnO₂ in CHCl₃ (0.3 M) at room temperature for 3 days . Optimization involves adjusting stoichiometry (e.g., 4.0 equivalents of MnO₂) and reaction time. Purification via column chromatography (SiO₂, eluent based on Rf values) ensures high yield (e.g., 80%) .

- Key Characterization : FTIR (aldehyde C=O stretch ~1700 cm⁻¹), ¹H NMR (α,β-unsaturated aldehyde protons at δ 9.5–10.5 ppm), and ¹³C NMR (aldehyde carbon ~190–200 ppm) confirm structure .

Q. How is the stereochemical purity of this compound validated in asymmetric synthesis?

- Methodology : Chiral HPLC (e.g., Chiralpak AD column with hexane/IPA) quantifies enantiomeric excess (e.g., 96:4 er) . X-ray crystallography resolves absolute configuration, as demonstrated in structurally similar brominated analogs (orthorhombic space group Pna2₁) .

Advanced Research Questions

Q. What catalytic systems enable enantioselective transformations of this compound in cascade reactions?

- Methodology : N-Heterocyclic carbene (NHC) catalysts, such as triazolium salts, promote enantioselective [10+2] cycloadditions. For example, combining this compound with a trifluoroacetyl-indolyl enone in DMSO at 25°C yields complex heterocycles (92% yield, 96:4 er) .

- Key Parameters : Catalyst loading (10 mol%), oxidant (e.g., 1.5 equivalents), and base (e.g., DABCO) critically influence stereoselectivity .

Q. How do electronic effects of the o-tolyl group influence reactivity in Michael-Michael cascade reactions?

- Methodology : Comparative studies with analogs (e.g., 3-(p-tolyl)acrylaldehyde) reveal steric and electronic modulation. The o-tolyl group’s ortho-methyl substituent enhances steric hindrance, favoring specific transition states in organocatalytic reactions .

- Data Analysis : Kinetic studies (e.g., rate constants via ¹H NMR) and DFT calculations correlate substituent effects with reaction pathways .

Q. What challenges arise in crystallizing this compound derivatives, and how are they resolved?

- Methodology : Slow evaporation in polar solvents (e.g., EtOAc/hexane) facilitates single-crystal growth. For example, brominated analogs crystallize in orthorhombic systems (a = 12.123 Å, b = 15.090 Å), with H-atom parameters refined using SHELXL .

- Troubleshooting : Twinning or poor diffraction may require alternative solvents (e.g., CHCl₃) or cryocooling (100 K) .

Q. How are contradictory reactivity trends in oxidation reactions of this compound reconciled?

- Methodology : Divergent outcomes (e.g., overoxidation vs. stabilization) are analyzed via controlled experiments. For instance, MnO₂ selectively oxidizes allylic alcohols without degrading the α,β-unsaturated aldehyde . Competing side reactions (e.g., polymerization) are mitigated by inert atmospheres and low temperatures (−20°C storage) .

Key Research Gaps

- Mechanistic Insights : Detailed kinetic profiling of NHC-catalyzed reactions to elucidate stereocontrol.

- Stability Studies : Long-term storage conditions (−20°C under argon) require validation via accelerated degradation tests .

- Computational Modeling : DFT studies to predict reactivity of substituted acrylaldehydes in organocatalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.